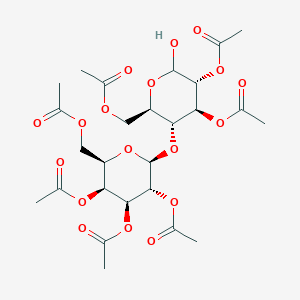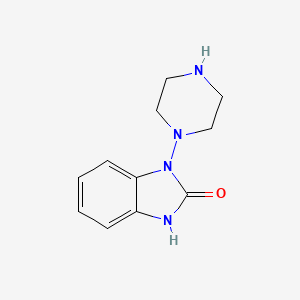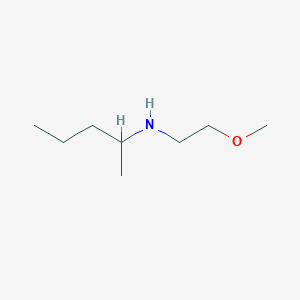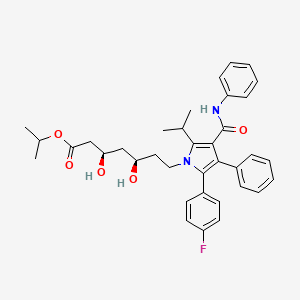
2-Fluoro-3-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H4FNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-hydroxypyridine-4-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) . This reaction yields 3-hydroxy-2-fluoropyridine, which can then be further functionalized to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of 2-fluoro-3-hydroxypyridine-4-carbaldehyde may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydroxypyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-3-pyridone or 2-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-3-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-hydroxypyridine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-3-hydroxypyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxyl and aldehyde groups further contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
3-Hydroxy-2-fluoropyridine: Similar structure but different functional group positioning, affecting its chemical behavior.
2-Fluoro-4-hydroxypyridine: The hydroxyl group is at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-3-hydroxypyridine-4-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of diverse chemical entities and enhances its potential in various research fields .
Properties
Molecular Formula |
C6H4FNO2 |
|---|---|
Molecular Weight |
141.10 g/mol |
IUPAC Name |
2-fluoro-3-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-3,10H |
InChI Key |
UPNABAVKGKWHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)

![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)

![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)

![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)

![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
